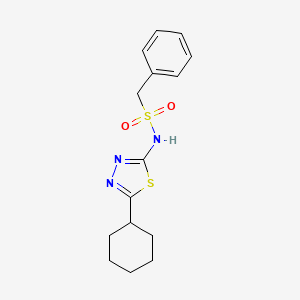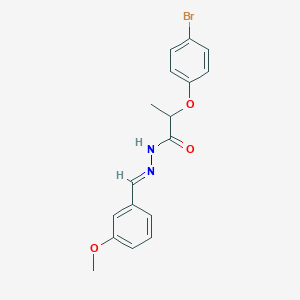
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, also known as TMT, is a chemical compound that has been widely studied for its potential use in scientific research. TMT is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research in a variety of fields.
Mecanismo De Acción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is thought to act by disrupting the function of mitochondria, the energy-producing organelles in cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to cause mitochondrial dysfunction, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and tissue damage.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to cause neurodegeneration and cognitive impairment in animal models, as well as damage to other organs such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide in lab experiments is its ability to induce oxidative stress and neurodegeneration, making it a valuable tool for studying the mechanisms of these processes. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide also has limitations, including its potential toxicity and the need for careful handling to avoid exposure.
Direcciones Futuras
There are a number of future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action and potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied as a potential tool for studying the effects of oxidative stress on the brain, and further research in this area could lead to a better understanding of the mechanisms of neurodegeneration and cognitive impairment. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide may have potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of tert-butyl hydrazine with 2-chloro-3,3-dimethylbutyronitrile, followed by reaction with thiosemicarbazide. This method yields N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied for its potential use in a number of scientific research applications, including as a tool for studying the effects of oxidative stress on the brain. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to induce oxidative stress in the brain, leading to neurodegeneration and cognitive impairment. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide a valuable tool for studying the mechanisms of oxidative stress and its effects on the brain.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-11(2,3)7-8(16)13-10-15-14-9(17-10)12(4,5)6/h7H2,1-6H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYMYCUFYUYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)



![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)